molecular formula C17H14Cl2F2N2O3 B13853727 O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast

O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast

Cat. No.: B13853727
M. Wt: 403.2 g/mol
InChI Key: WPHVDEBRXJAOFQ-UHFFFAOYSA-N
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Description

O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast: is a chemical compound with the CAS number 2368178-29-2. It is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves multiple steps, starting from the parent compound RoflumilastSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including reduced inflammation and modulation of immune responses . The molecular targets and pathways involved include immune cells, inflammatory mediators, and signaling molecules .

Properties

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

403.2 g/mol

IUPAC Name

3-but-3-enoxy-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C17H14Cl2F2N2O3/c1-2-3-6-25-14-7-10(4-5-13(14)26-17(20)21)16(24)23-15-11(18)8-22-9-12(15)19/h2,4-5,7-9,17H,1,3,6H2,(H,22,23,24)

InChI Key

WPHVDEBRXJAOFQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F

Origin of Product

United States

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